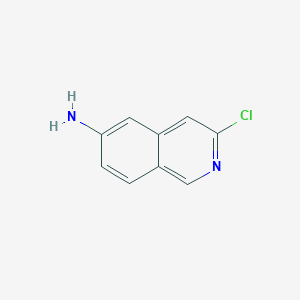

3-Chloroisoquinolin-6-amine

描述

Overview of Substituted Isoquinoline (B145761) Heterocycles in Contemporary Chemical Research

Isoquinoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds that are of paramount importance in chemistry. These scaffolds are not merely synthetic curiosities but are integral components of a vast number of natural products, particularly alkaloids, and synthetic molecules with significant biological activities. researchgate.net In contemporary research, substituted isoquinolines are recognized as "privileged scaffolds" because of their ability to interact with a wide range of biological targets. nih.govresearchgate.net This has led to their widespread investigation and use in medicinal chemistry, where they form the core of drugs with anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme-inhibitory properties. researchgate.netnih.gov

The significance of the isoquinoline framework extends beyond pharmaceuticals into material science, where they are employed as fluorosensors, and into synthetic organic chemistry as chiral ligands for asymmetric catalysis. nih.gov The continuous interest in this heterocycle has spurred the development of innovative and efficient synthetic methodologies that move beyond classical name reactions. Modern approaches frequently utilize transition-metal catalysis, including palladium, rhodium, and copper-catalyzed reactions, to construct and functionalize the isoquinoline ring system with high degrees of control and diversity. researchgate.net

Strategic Importance of Aminoisoquinoline Scaffolds in Organic Synthesis and Medicinal Chemistry

Within the large family of isoquinoline derivatives, aminoisoquinolines stand out for their strategic value, particularly in the realms of organic synthesis and drug discovery. researchgate.netnih.gov The amino group serves as a versatile functional handle, enabling a wide array of chemical transformations such as acylation, alkylation, and participation in cross-coupling reactions. This reactivity allows chemists to readily introduce molecular complexity and build libraries of diverse compounds for biological screening.

The position of the amino group on the isoquinoline ring is crucial and dictates the synthetic strategies employed and the properties of the resulting molecules. For example, 1-aminoisoquinolines and 3-aminoisoquinolines are key substructures in many biologically active agents. researchgate.net Consequently, considerable research has been dedicated to developing regioselective methods for their synthesis. These methods range from transition-metal-catalyzed C-H functionalization to metal-free cyclization reactions. The resulting aminoisoquinoline scaffolds are critical intermediates in the synthesis of targeted therapies, including potent kinase inhibitors for cancer treatment. ontosight.aigoogle.com

Positioning of 3-Chloroisoquinolin-6-amine within the Landscape of Advanced Heterocyclic Studies

This compound is a distinct, bifunctional molecule that holds a strategic position in advanced heterocyclic studies. Its structure is characterized by an isoquinoline core substituted with a chlorine atom at the 3-position and an amino group at the 6-position. This specific arrangement of functional groups makes it a valuable and versatile building block for the synthesis of more complex molecules.

The chlorine atom at C-3 provides a reactive site for nucleophilic aromatic substitution, a fundamental transformation that allows for the introduction of various new functionalities. vulcanchem.com Simultaneously, the amino group at C-6 offers an orthogonal site for modification, enabling a second layer of diversification. This dual reactivity is highly desirable in medicinal chemistry for the construction of compound libraries aimed at discovering new therapeutic agents.

The compound's relevance is underscored by its identification as a potential byproduct and key related substance in the synthesis of 6-aminoisoquinoline (B57696), which is itself an important precursor for manufacturing kinase inhibitors. google.com This places this compound directly within the landscape of pharmaceutical process development, where the synthesis of highly pure active ingredients is essential. The unique reactivity imparted by its specific substitution pattern distinguishes it from other isomers, such as 1-amino-3-chloroisoquinoline or 5-chloroisoquinolin-6-amine, which are also subjects of synthetic investigation for their own potential applications. ontosight.aimdpi.com

Chemical Properties of this compound and Related Isomers

The physical and chemical properties of halogenated aminoisoquinolines are critical for their application in synthesis. Below is a table comparing available data for this compound and its isomers.

| Property | This compound | 3-Chloroisoquinolin-7-amine | 5-Chloroisoquinolin-6-amine |

| CAS Number | 1374652-51-3 vulcanchem.comchemsrc.com | 1374651-87-2 chemsrc.com | 566943-99-5 ontosight.ai |

| Molecular Formula | C₉H₇ClN₂ vulcanchem.com | C₉H₇ClN₂ chemsrc.com | C₉H₇ClN₂ ontosight.ai |

| Molecular Weight | 178.62 g/mol | 178.62 g/mol chemsrc.com | ~166.62 g/mol (Note: Likely a typo in source, should be ~178.62) ontosight.ai |

| LogP | Not Available | 3.05 chemsrc.com | Not Available |

| PSA (Polar Surface Area) | Not Available | 38.91 Ų chemsrc.com | Not Available |

Data compiled from available public sources. Properties for this compound are less documented compared to some of its isomers.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloroisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXXUSBGVQSUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308077 | |

| Record name | 6-Isoquinolinamine, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-51-3 | |

| Record name | 6-Isoquinolinamine, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Isoquinolinamine, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloroisoquinolin 6 Amine and Analogous Structures

Direct Amination Approaches in Isoquinoline (B145761) Core Construction

Direct amination techniques are pivotal for installing the crucial amino moiety onto the isoquinoline framework. These methods leverage the inherent reactivity of the heterocyclic ring, which can be modulated by substituents and reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic and heteroaromatic rings. wikipedia.org The reaction involves the displacement of a leaving group, typically a halide, by a nucleophile. wikipedia.orgfishersci.co.uk In the context of isoquinolines, the electron-withdrawing nature of the ring nitrogen atom facilitates nucleophilic attack, particularly at positions ortho or para to it, by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. thieme-connect.delibretexts.org

For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. libretexts.orgchemistrysteps.com The reactivity of haloisoquinolines towards nucleophiles varies with the position of the halogen. Halogens at the 1-position of isoquinoline are highly susceptible to nucleophilic displacement, similar to 2- and 4-haloquinolines. iust.ac.ir In contrast, 3-haloisoquinolines exhibit intermediate reactivity. iust.ac.ir The introduction of an amino group at the 6-position via SNAr would typically require a starting material with a good leaving group (like a halogen) at that position, which is then displaced by an amine or an ammonia (B1221849) equivalent.

A classic, though often harsh, method for direct amination is the Chichibabin reaction, where isoquinoline reacts with sodium amide to yield 1-aminoisoquinoline. iust.ac.irnih.gov However, this method's utility is limited by its regioselectivity and the aggressive conditions required. nih.gov Modern SNAr strategies often rely on the presence of activating groups, such as a nitro group, to enhance the electrophilicity of the carbon atom bearing the leaving group.

| Reaction Type | Substrate Example | Nucleophile | Key Features |

| SNAr (Addition-Elimination) | Aryl halide with electron-withdrawing group | Amines, Hydroxide, Alkoxides | Proceeds via a resonance-stabilized Meisenheimer complex. libretexts.org |

| Chichibabin Reaction | Isoquinoline | Sodium Amide (NaNH₂) | Direct amination, typically selective for the C1 position. iust.ac.irnih.gov |

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-nitrogen bonds, largely overcoming the limitations of traditional methods like SNAr. wikipedia.org The Buchwald-Hartwig amination, in particular, offers a versatile and highly efficient route for coupling amines with aryl and heteroaryl halides or triflates. wikipedia.orgacsgcipr.org This reaction is characterized by its broad substrate scope, functional group tolerance, and relatively mild conditions. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of a Pd(0) complex to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.orgacsgcipr.org The choice of ligand is critical to the success of the reaction, with sterically hindered phosphine (B1218219) ligands often being employed to promote the reductive elimination step. acsgcipr.org

This methodology is highly applicable to the synthesis of amino-substituted isoquinolines. For instance, a 3,6-dihaloisoquinoline could be selectively coupled with an amine source at the 6-position under carefully controlled conditions, or 3-chloroisoquinolin-6-yl trifluoromethanesulfonate (B1224126) could be reacted with an ammonia equivalent. The development of specialized ligands has expanded the scope to include the use of aqueous ammonia, providing a direct route to primary arylamines. organic-chemistry.org

| Catalyst System Component | Function | Common Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the Pd center, modulates reactivity | BINAP, DPPF, Biarylphosphines wikipedia.orgacsgcipr.org |

| Base | Deprotonates the amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ acsgcipr.org |

| Amine Source | Provides the nitrogen atom | Primary/secondary amines, Ammonia equivalents acsgcipr.orgorganic-chemistry.org |

Cyclocondensation and Annulation Techniques for Isoquinoline Formation

Building the isoquinoline ring system from acyclic precursors is a powerful alternative to the functionalization of a pre-existing core. These methods involve the formation of one or more rings through cyclization reactions, offering a high degree of control over the substitution pattern of the final product.

Recent advancements in organic synthesis have focused on developing more sustainable and atom-economical methods. In this vein, metal-free, one-pot cyclizations for the synthesis of aminated isoquinolines have been reported. One such protocol describes the construction of diverse aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitriles in an aqueous medium. rsc.org This reaction proceeds without the need for any metal catalyst or additive, activating the nitrile group towards nucleophilic addition and subsequent annulation. rsc.org The method is noted for its operational simplicity, high functional group tolerance, and regioselectivity with various primary and secondary amines. rsc.org

Another approach involves the metal-free oxidative cycloaddition of substituted benzamides and alkynes to produce isoquinolones, which are precursors to aminoisoquinolines. nih.govfigshare.com This reaction utilizes hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (PIFA), under mild conditions. nih.gov

The mechanisms of isoquinoline ring closure are diverse and depend on the specific synthetic strategy employed.

Bischler-Napieralski Synthesis : This classic method involves the acid-catalyzed cyclization of a β-phenylethylamide, followed by dehydrogenation to form the isoquinoline ring. pharmaguideline.com A Lewis acid like POCl₃ facilitates the intramolecular electrophilic aromatic substitution. pharmaguideline.com

Pictet-Spengler Synthesis : This reaction forms a tetrahydroisoquinoline via the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. pharmaguideline.com The presence of electron-donating groups on the phenyl ring facilitates the ring closure. pharmaguideline.com

Nitrile Annulation : In the metal-free synthesis from 2-(2-oxo-2-arylethyl)benzonitriles, the mechanism likely involves the initial nucleophilic addition of the amine to the nitrile carbon, forming an amidine intermediate. This is followed by an intramolecular cyclization via attack of the enolate (formed from the ketone) onto the amidine, and subsequent dehydration to yield the aromatic 3-aminoisoquinoline.

ANRORC Mechanism : An interesting mechanistic pathway, known as Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC), has been observed in the reaction of 3-bromoisoquinoline (B184082) with sodium amide. iust.ac.ir This pathway leads to a product of apparent direct displacement but involves a complex rearrangement where the ring nitrogen atom is switched with the substituent nitrogen. iust.ac.ir

Transformative Synthesis from Precursor Molecules

The target compound, 3-Chloroisoquinolin-6-amine, can be efficiently synthesized by performing chemical transformations on suitably functionalized isoquinoline precursors. This approach is often highly practical, leveraging well-established reactions to install the desired functional groups in the final steps of a synthetic sequence.

A documented synthetic route to this compound starts from 2-(carboxymethyl)-4-nitrobenzoic acid. vulcanchem.com This precursor is first converted to 6-nitroisoquinoline-1,3(2H,4H)-dione. Subsequent chlorination yields 1,3-dichloro-6-nitroisoquinoline (B11870432). vulcanchem.com The final and key step is the selective reduction of the nitro group at the 6-position to an amino group, while preserving the chlorine atom at the 3-position. vulcanchem.com This selective reduction is a critical transformation that furnishes the desired product.

Similarly, transformations can be used to modify the halogen pattern on the isoquinoline ring. For example, 3-chloroisoquinoline (B97870) can be prepared from 1,3-dichloroisoquinoline (B189448) via a reduction reaction using a mixture of hydrogen iodide and red phosphorus. prepchem.com This demonstrates the ability to selectively remove a halogen at the more reactive 1-position while retaining the one at the 3-position, providing a key intermediate for further functionalization.

| Precursor Molecule | Reagents/Conditions | Product | Reference |

| 1,3-dichloro-6-nitroisoquinoline | Selective reduction | This compound | vulcanchem.com |

| 1,3-dichloroisoquinoline | HI, red phosphorus, acetic acid | 3-chloroisoquinoline | prepchem.com |

Reduction of Nitroisoquinoline Derivatives to Aminoisoquinolines

A prevalent and effective method for the synthesis of aminoisoquinolines is the reduction of their corresponding nitro derivatives. In the context of producing this compound, this typically involves the chemoselective reduction of a nitro group in the presence of chloro substituents.

The conversion of 1,3-dichloro-6-nitroisoquinoline to 6-aminoisoquinoline (B57696) serves as a pertinent example of this transformation. This process is generally achieved through catalytic hydrogenation. google.com The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without significant hydrodehalogenation (removal of the chlorine atoms).

Commonly, palladium on carbon (Pd/C) is employed as the catalyst for this hydrogenation. google.com The reaction is carried out under a hydrogen atmosphere, with pressure and temperature being key parameters to control the reaction rate and selectivity. The process involves the initial rapid reduction of the nitro group to an amine. Subsequently, under controlled conditions, one of the chlorine atoms can be removed. For instance, complete hydrogenation of the nitro group can be achieved first, followed by a more controlled dehalogenation step. google.com

Other catalytic systems have been explored for the selective reduction of nitro groups in halogenated aromatic compounds. For example, systems using cobalt octacarbonyl and water have demonstrated the ability to selectively reduce nitro groups while leaving halides intact. Another approach involves the use of Raney Nickel, which is often preferred when trying to avoid the dehalogenation of aromatic chlorides, bromides, or iodides.

Preparation of this compound from Related Isoquinoline Precursors

The primary and most direct precursor for the synthesis of this compound is 1,3-dichloro-6-nitroisoquinoline. vulcanchem.com The synthetic strategy hinges on a selective hydrogenation process that not only reduces the nitro group to an amine but also regioselectively removes the chlorine atom at the 1-position while retaining the chlorine at the 3-position.

The synthesis begins with the preparation of 1,3-dichloro-6-nitroisoquinoline. This intermediate is typically synthesized from 2-(carboxymethyl)-4-nitrobenzoic acid, which is first converted to 6-nitroisoquinoline-1,3(2H,4H)-dione. Subsequent chlorination yields the desired 1,3-dichloro-6-nitroisoquinoline. vulcanchem.com

The conversion to this compound is then accomplished via a controlled catalytic hydrogenation. The process is carefully monitored to first ensure the complete reduction of the 6-nitro group to a 6-amino group. Following this, the reaction conditions are maintained or adjusted to facilitate the selective hydrogenolysis of the C1-Cl bond, leaving the C3-Cl bond intact. This regioselectivity is a critical step in obtaining the final desired product. vulcanchem.com

Optimization of Synthetic Pathways

The efficiency, selectivity, and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing a robust and scalable synthetic process.

Investigation of Reaction Conditions: Temperature, Solvents, and Reagents

The investigation of reaction parameters such as temperature, solvent, and supplementary reagents is fundamental to optimizing the synthesis of this compound from 1,3-dichloro-6-nitroisoquinoline.

Temperature and Pressure: Catalytic hydrogenation is sensitive to both temperature and hydrogen pressure. For the reduction of 1,3-dichloro-6-nitroisoquinoline, a temperature of approximately 45°C and a pressure of 0.6 MPa have been reported as effective conditions. google.comvulcanchem.com These parameters represent a balance between achieving a reasonable reaction rate and maintaining selectivity, minimizing undesired side reactions like complete dehalogenation.

Solvents: The choice of solvent can significantly influence the solubility of reactants, catalyst activity, and product distribution. A mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) has been successfully used in the hydrogenation process. vulcanchem.com Research on analogous selective hydrogenations of dichloronitrobenzenes has explored various solvent systems. For instance, a THF/water mixture (95:5 v/v) has been identified as optimal in some cases. Interestingly, solvent-free conditions have also been shown to be highly effective for the selective hydrogenation of chloronitrobenzenes over certain catalysts, offering potential environmental and processing advantages. rsc.org

Reagents: The addition of a base, such as potassium carbonate (K2CO3), is a common practice in these hydrogenations. The base is typically added after the initial reduction of the nitro group and serves to neutralize any generated acids (like HCl from hydrodechlorination) and to facilitate the subsequent selective dehalogenation step. vulcanchem.com

| Parameter | Condition | Precursor | Notes | Reference |

|---|---|---|---|---|

| Temperature | 45°C | 1,3-Dichloro-6-nitroisoquinoline | Effective for both nitro reduction and selective dechlorination. | google.comvulcanchem.com |

| Pressure | 0.6 MPa | 1,3-Dichloro-6-nitroisoquinoline | Provides sufficient hydrogen availability for the reaction. | google.comvulcanchem.com |

| Solvent | THF/Methanol | 1,3-Dichloro-6-nitroisoquinoline | Standard solvent system for this specific conversion. | vulcanchem.com |

| THF/Water (95:5) | 1-Iodo-4-nitrobenzene | Identified as optimal for a related halo-nitroaromatic reduction. | ||

| Solvent-Free | o-Chloronitrobenzene | Demonstrates high selectivity and complete conversion with specific catalysts. | rsc.org | |

| Reagent | Potassium Carbonate (K2CO3) | 1,3-Dichloro-6-aminoisoquinoline | Added after nitro reduction to facilitate selective dechlorination. | vulcanchem.com |

Catalytic System Selection and Performance Evaluation

The choice of catalyst is paramount in the selective hydrogenation of polychlorinated nitroaromatic compounds. The ideal catalyst should exhibit high activity for nitro group reduction while allowing for controlled, regioselective dehalogenation.

Palladium-based Catalysts: A 10% Palladium on carbon (Pd/C) catalyst is a well-established and effective choice for the synthesis of this compound from its dichloro-nitro precursor. vulcanchem.com Pd/C is known for its high hydrogenation activity. In this specific synthesis, a second portion of the catalyst is sometimes added along with a base after the initial nitro reduction to drive the selective dechlorination to completion. vulcanchem.com

Platinum-based Catalysts: Platinum catalysts have also been extensively studied for the selective hydrogenation of dichloronitrobenzenes. The performance of Pt catalysts can be significantly influenced by the support material. Studies have shown that the dimension of the carbon support plays a crucial role, with one-dimensional carbon nanotubes (CNT) providing superior performance compared to two-dimensional graphene (GF) and three-dimensional activated carbon (AC). mdpi.com For the hydrogenation of 3,4-dichloronitrobenzene, a Pt/CNT catalyst exhibited a specific reaction rate of 30,960 h⁻¹, significantly higher than Pt/GF (21,176 h⁻¹) and Pt/AC (4,312 h⁻¹). mdpi.com Another highly selective catalyst is Pt/Fe3O4, which has been used effectively in solvent-free hydrogenations. rsc.org

Bimetallic Catalysts: Bimetallic catalysts can offer synergistic effects that enhance both activity and selectivity. For the hydrogenation of 2,5-dichloronitrobenzene, a polymer-stabilized Ru-Pt/γ-Al2O3 bimetallic catalyst demonstrated high activity. The addition of Ruthenium to Platinum was found to improve catalytic activity while simultaneously inhibiting dechlorination, leading to high selectivity for the desired dichloroaniline product. researchgate.net

| Catalyst System | Support | Substrate | Key Performance Metric | Reference |

|---|---|---|---|---|

| 10% Pd/C | Carbon | 1,3-Dichloro-6-nitroisoquinoline | Effective for industrial-scale synthesis of the target compound. | vulcanchem.com |

| Pt | Carbon Nanotubes (CNT) | 3,4-Dichloronitrobenzene | Specific Reaction Rate: 30,960 h⁻¹ | mdpi.com |

| Pt | Graphene (GF) | 3,4-Dichloronitrobenzene | Specific Reaction Rate: 21,176 h⁻¹ | mdpi.com |

| Pt | Activated Carbon (AC) | 3,4-Dichloronitrobenzene | Specific Reaction Rate: 4,312 h⁻¹ | mdpi.com |

| Ru-Pt | γ-Alumina (γ-Al2O3) | 2,5-Dichloronitrobenzene | High activity and selectivity (99.7%) with Sn⁴⁺ modifier. | researchgate.net |

| Pt | Iron(II,III) Oxide (Fe3O4) | o-Chloronitrobenzene | High selectivity (≥99.4%) under solvent-free conditions. | rsc.org |

Control of Regioselectivity and Enhancement of Reaction Yields

Controlling the regioselectivity of the dehalogenation step is the most critical aspect of the synthesis of this compound from 1,3-dichloro-6-nitroisoquinoline. The goal is to selectively remove the chlorine atom at the C1 position while preserving the one at C3.

The difference in reactivity between the two C-Cl bonds allows for this selective transformation. The chlorine atom at the 1-position of the isoquinoline ring is generally more labile and susceptible to hydrogenolysis than the chlorine at the 3-position. This difference in reactivity can be exploited by carefully controlling the reaction conditions.

The synthetic procedure often employs a stepwise approach. First, the reaction is run under conditions that favor the complete and rapid reduction of the nitro group (e.g., 45°C, 0.6 MPa H2, Pd/C). google.com During this initial phase, some partial dehalogenation may occur. After the nitro group is fully converted to the amine, the reaction is continued, often with the addition of a base and more catalyst, to specifically target the removal of the C1-chlorine. By monitoring the reaction progress using techniques like TLC and HPLC, the reaction can be stopped once the desired this compound is the major product, thus maximizing the yield and minimizing the formation of the fully dechlorinated 6-aminoisoquinoline or the retention of the isomeric 1-chloro-isoquinolin-6-amine. google.com

Enhancement of reaction yields is directly tied to the optimization of the parameters discussed above. High-yielding industrial processes rely on the precise control of temperature, pressure, reaction time, and the strategic use of reagents like potassium carbonate to guide the reaction pathway towards the desired product. The selective hydrogenation method, when properly optimized, allows for the large-scale production of this compound with high purity. vulcanchem.com

Chemical Transformations and Derivatization Strategies of 3 Chloroisoquinolin 6 Amine

Reactivity Profiling of the Amino Group

The amino group at the 6-position of the isoquinoline (B145761) ring is a versatile handle for a variety of chemical modifications. Its nucleophilic character allows for the introduction of diverse substituents through reactions such as acylation, sulfonylation, and other N-functionalization strategies. vulcanchem.com

The primary amino group of 3-Chloroisoquinolin-6-amine readily undergoes acylation to form stable amide derivatives. This transformation is a fundamental method for modifying the compound's electronic and steric properties. The reaction is typically achieved by treating the amine with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. semanticscholar.orglibretexts.orglibretexts.orgopenstax.org The choice of solvent and base can be critical for achieving high yields and purity. hud.ac.uk This reaction is highly chemoselective for the amino group, leaving the chloro substituent intact under standard conditions. semanticscholar.org

The formation of an amide bond significantly alters the electronic nature of the nitrogen atom, reducing its basicity and nucleophilicity due to the electron-withdrawing effect of the adjacent carbonyl group. This property is often exploited in multi-step syntheses to protect the amino group or to introduce specific functionalities. semanticscholar.org

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product |

| Acetyl chloride | N-(3-chloroisoquinolin-6-yl)acetamide |

| Benzoyl chloride | N-(3-chloroisoquinolin-6-yl)benzamide |

| Propionic anhydride | N-(3-chloroisoquinolin-6-yl)propionamide |

Sulfonylation for Sulfonamide Formation

In a reaction analogous to acylation, the amino group can be functionalized via sulfonylation to yield sulfonamides. This reaction involves treating this compound with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. libretexts.orgnih.gov Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities. ekb.egprinceton.edu

The resulting sulfonamide linkage is generally very stable to hydrolysis. The sulfonylation of the amino group introduces a bulky and strongly electron-withdrawing sulfonyl group, which can dramatically influence the molecule's conformation and hydrogen-bonding capabilities. nih.gov

Table 2: Examples of Sulfonylation Reactions

| Sulfonylating Agent | Product |

| Methanesulfonyl chloride | N-(3-chloroisoquinolin-6-yl)methanesulfonamide |

| p-Toluenesulfonyl chloride | N-(3-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide |

| Benzenesulfonyl chloride | N-(3-chloroisoquinolin-6-yl)benzenesulfonamide |

Other N-Functionalization Strategies

Beyond acylation and sulfonylation, the amino group can be modified through various other N-functionalization reactions. One prominent example is reductive amination (also known as reductive alkylation), which introduces alkyl groups to the nitrogen atom. wikipedia.orgbu.edu This one-pot reaction typically involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. harvard.edumasterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often employed because they selectively reduce the iminium ion in the presence of the carbonyl starting material. bu.eduharvard.edu This method avoids the over-alkylation issues commonly associated with direct alkylation using alkyl halides. masterorganicchemistry.com

Table 3: Example of Reductive Amination

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride | 3-Chloro-N,N-dimethylisoquinolin-6-amine |

| Acetone | Sodium cyanoborohydride | 3-Chloro-N-isopropylisoquinolin-6-amine |

Transformations Involving the Chloro Substituent

The chlorine atom at the C-3 position is activated towards nucleophilic substitution and serves as a key site for carbon-carbon bond formation via cross-coupling reactions. vulcanchem.com

The chloro group on the electron-deficient isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a wide range of nucleophiles, providing access to a diverse array of 3-substituted isoquinoline derivatives. Common nucleophiles used in these reactions include amines, alcohols (alkoxides), and thiols (thiolates). vulcanchem.com These reactions typically require elevated temperatures and may be facilitated by the use of a base to generate the active nucleophile or to scavenge the HCl byproduct. The ability to introduce various functional groups at this position is crucial for building molecular complexity. nih.gov

Table 4: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

| Morpholine | 4-(6-Aminoisoquinolin-3-yl)morpholine |

| Sodium methoxide | 6-Amino-3-methoxyisoquinoline |

| Sodium thiophenoxide | 6-Amino-3-(phenylthio)isoquinoline |

Cross-Coupling Reactions at the Halogenated Position

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds at the C-3 position. The chloro substituent serves as an effective leaving group in these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a base. wikipedia.orglibretexts.org The Suzuki reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids. organic-chemistry.orgharvard.edu This enables the synthesis of 3-aryl or 3-vinyl isoquinoline derivatives. taylorandfrancis.com

Sonogashira Coupling: The Sonogashira reaction is another palladium-catalyzed process that involves the coupling of the aryl chloride with a terminal alkyne. wikipedia.org This reaction typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org It is a highly reliable method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. libretexts.org

These cross-coupling reactions have become indispensable tools for the construction of complex molecular architectures from the this compound scaffold. vulcanchem.comlibretexts.org

Table 5: Examples of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 6-Amino-3-phenylisoquinoline |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI / Et3N | 6-Amino-3-(phenylethynyl)isoquinoline |

Derivatization for Enhanced Analytical Detection

Derivatization is a cornerstone technique in analytical chemistry, employed to modify an analyte to make it more suitable for a specific analytical method. For a compound such as this compound, which possesses a primary amine group, this process is particularly valuable for improving its chromatographic behavior and detection sensitivity.

Principles and Applications of Amine Derivatization for Chromatographic Analysis

The primary goal of derivatization in chromatography is to alter the physicochemical properties of an analyte to improve its separation and detection. researchgate.net For amines like this compound, direct analysis via gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging. Free amines are polar compounds that can interact strongly with active sites on chromatographic columns, leading to poor peak shape (tailing) and reduced separation efficiency. researchgate.netnih.gov

Principles of Derivatization:

Reduced Polarity and Increased Volatility: For GC analysis, the polarity of the amine group must be reduced and its volatility increased. researchgate.net This is typically achieved by replacing the active hydrogen atoms on the nitrogen with less polar functional groups through reactions like silylation, acylation, or alkylation. libretexts.orgyoutube.com This transformation makes the molecule more amenable to vaporization and passage through a GC column. nih.gov

Enhanced Detector Response: Many simple amines, including aromatic ones, may lack a strong chromophore or fluorophore, leading to poor sensitivity with common HPLC detectors like UV-Vis or fluorescence detectors. nih.govhelsinki.fi Derivatization introduces a chemical tag (a chromophore or fluorophore) into the molecule, significantly enhancing its absorption of UV-Vis light or its ability to fluoresce. researchgate.netthermofisher.com This allows for highly sensitive and selective detection at very low concentrations. thermofisher.com

Improved Chromatographic Separation: By altering the polarity and molecular structure, derivatization can improve the retention and resolution of the analyte from other components in a complex matrix. researchgate.net This is crucial for accurate quantification in biological or environmental samples.

Applications:

The derivatization of amines is a widely applied strategy in various fields. It is essential for the trace analysis of biogenic amines in food and beverages, monitoring environmental pollutants, and in metabolomics research for the quantification of amine-containing metabolites like amino acids and neurotransmitters. nih.govnih.govnih.gov While specific applications for this compound are not extensively documented, the principles are directly transferable from the analysis of other primary aromatic amines found in pharmaceutical and chemical synthesis contexts.

Selection of Derivatization Reagents and Their Reaction Mechanisms

The choice of a derivatization reagent depends on the analytical technique (GC or HPLC) and the specific characteristics of the amine. For this compound, which has a primary aromatic amine group, several reagents are suitable, primarily for HPLC analysis with UV or fluorescence detection. thermofisher.comresearchgate.net

Common derivatization reagents for primary amines include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA). nih.govnih.gov

Dansyl Chloride (DNS-Cl): This is a highly versatile reagent that reacts with primary and secondary amines to produce intensely fluorescent sulfonamide derivatives. nih.gov The reaction is a nucleophilic substitution where the amine nitrogen of this compound attacks the sulfonyl chloride group of dansyl chloride, displacing the chloride ion. This reaction is typically carried out under mild alkaline conditions. The resulting dansylated derivative is stable and exhibits strong fluorescence, allowing for sensitive detection. nih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl reacts with primary and secondary amines to form stable, highly fluorescent carbamate (B1207046) derivatives. thermofisher.comresearchgate.net The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, leading to the elimination of hydrochloric acid. The reaction is rapid and proceeds under mild, slightly alkaline conditions. helsinki.fi The fluorenyl group provides a strong chromophore and fluorophore, making it suitable for both UV and fluorescence detection. libretexts.org

o-Phthalaldehyde (OPA): OPA is a classic reagent that reacts specifically with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. libretexts.orgnih.gov The reaction is very fast, often completing in under two minutes at room temperature. nih.govresearchgate.net However, the resulting derivatives can sometimes be less stable than those formed with dansyl chloride or FMOC-Cl. nih.gov

The selection among these reagents involves a trade-off between reactivity, stability of the derivative, and the desired detection method. nih.gov

Interactive Table: Common Derivatization Reagents for Primary Amines

| Reagent Name | Abbreviation | Functional Group Targeted | Detection Method | Key Characteristics |

|---|---|---|---|---|

| Dansyl chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence, MS | Forms stable, highly fluorescent derivatives. nih.govnih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | UV, Fluorescence | Reacts rapidly to form stable derivatives with strong UV absorbance and fluorescence. libretexts.orgthermofisher.com |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Very fast reaction at room temperature; requires a thiol co-reagent. libretexts.orgnih.gov |

| Dabsyl chloride | Dabsyl-Cl | Primary & Secondary Amines | UV-Vis, MS | Forms colored derivatives suitable for visible-range detection. nih.gov |

| Benzoyl chloride | - | Primary & Secondary Amines | UV, MS | Adds a UV-active benzoyl group; stable derivatives. libretexts.orgnih.gov |

| Heptafluorobutyric anhydride | HFBA | Primary & Secondary Amines | GC-MS, GC-ECD | Used for GC; creates volatile derivatives with good electron-capturing properties. nih.gov |

Spectroscopic Characterization and Structural Elucidation of 3 Chloroisoquinolin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

The structural assignment of 3-Chloroisoquinolin-6-amine is primarily achieved through the detailed analysis of its one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra. While specific experimental data for this exact compound is not widely published, a predictive analysis based on the known spectra of isoquinoline (B145761) and related substituted derivatives allows for a reliable assignment of its spectral features. cdnsciencepub.com

The ¹H NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the isoquinoline core. The amino group (-NH₂) protons typically appear as a single, often broad, signal due to rapid chemical exchange and quadrupole effects from the nitrogen atom. vulcanchem.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom bonded to the chlorine (C-3) and the carbon bonded to the amino group (C-6) will exhibit characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents. vulcanchem.com Quaternary carbons (those without attached protons) are typically weaker in intensity.

Predicted ¹H NMR Chemical Shifts for this compound Note: This table is an illustrative prediction based on data from analogous structures. Shifts are relative to TMS (δ 0.0 ppm).

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~9.0 | Singlet (s) | - |

| H-4 | ~7.5 | Singlet (s) | - |

| H-5 | ~7.2 | Doublet (d) | ~9.0 |

| H-7 | ~7.0 | Doublet of doublets (dd) | ~9.0, ~2.5 |

| H-8 | ~7.8 | Doublet (d) | ~9.0 |

| -NH₂ | ~4.5 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is an illustrative prediction based on data from analogous structures. Shifts are relative to TMS (δ 0.0 ppm).

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~152 |

| C-3 | ~149 |

| C-4 | ~118 |

| C-4a | ~135 |

| C-5 | ~120 |

| C-6 | ~145 |

| C-7 | ~115 |

| C-8 | ~130 |

| C-8a | ~128 |

To unambiguously confirm the assignments made from 1D NMR and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring (e.g., H-7 with H-8, and H-5 with H-7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C spectrum. For instance, the proton signal assigned to H-4 would show a cross-peak with the carbon signal for C-4.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons. For example, the H-1 proton would show a correlation to C-3 and C-8a, while the H-8 proton would correlate to C-6 and C-4a, confirming the placement of the substituents and the fusion of the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is valuable for determining stereochemistry and conformation. In a rigid planar molecule like this, it can confirm spatial proximities, for example, between H-4 and H-5.

Together, these 2D techniques provide a comprehensive and interlocking network of correlations that allows for the confident and complete structural elucidation of the molecule.

Prototropic tautomerism, the migration of a proton, is a potential phenomenon in molecules like this compound, which contains an amino group and a heterocyclic nitrogen. An equilibrium could exist between the amine form (6-amino) and a tautomeric imine form.

NMR spectroscopy is an excellent method for studying such dynamic equilibria. researchgate.net The position of the equilibrium can be influenced by factors like solvent polarity and pH. By recording NMR spectra under varying conditions, one can observe changes in chemical shifts or the coalescence of signals. For instance, the chemical shifts of protons and carbons near the amino group (e.g., H-5, H-7, C-5, C-6, C-7) would be particularly sensitive to changes in the tautomeric state. NMR titration methods can be used to measure the equilibrium constants (KT) between the tautomers, providing quantitative insight into the stability of each form. scbt.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its molecular vibrations. It is an effective tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the -NH₂ group.

N-H Bending: An N-H "scissoring" deformation mode typically appears as a medium to strong band in the 1650-1580 cm⁻¹ region.

C=C and C=N Stretching: The aromatic isoquinoline ring will give rise to several sharp absorption bands in the 1620-1450 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds within the heterocyclic system.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-NH₂) is expected in the 1350-1250 cm⁻¹ range. chemscene.com

C-Cl Stretching: The carbon-chlorine stretching vibration is typically observed as a strong band in the fingerprint region, generally between 760-505 cm⁻¹. chemscene.com For related chloroisoquinolines, this band has been identified at approximately 675 cm⁻¹. chemscene.com

Characteristic IR Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic C=C/C=N Stretch | 1620 - 1450 | Medium, Sharp |

| Aromatic C-N Stretch | 1350 - 1250 | Medium to Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Medium to Strong |

| C-Cl Stretch | 760 - 505 | Strong |

Conformational analysis using IR spectroscopy involves studying subtle changes in the vibrational spectrum that arise from different spatial arrangements of atoms. For a largely rigid and planar molecule like this compound, the scope for significant conformational isomerism (e.g., chair-boat flips) is non-existent.

However, IR spectroscopy can still provide valuable structural insights. Analysis could focus on the rotational orientation (conformation) of the amino group's hydrogen atoms relative to the aromatic ring. Intermolecular and intramolecular hydrogen bonding can influence the precise frequency and shape of the N-H stretching bands. By comparing spectra recorded in different solvents of varying polarity or at different concentrations, one can probe these interactions. For example, a shift to lower frequencies for the N-H stretch in a polar solvent would suggest intermolecular hydrogen bonding. These experimental observations, when paired with theoretical calculations (e.g., Density Functional Theory, DFT), can help determine the molecule's lowest energy conformation and its preferred intermolecular association patterns.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic transitions within conjugated systems like isoquinolines. The UV-Vis spectrum of an isoquinoline derivative is primarily influenced by π→π* transitions within the aromatic system. The position and intensity of absorption bands are sensitive to the nature and position of substituents on the ring.

For the parent isoquinoline molecule, the spectrum shows characteristic absorption bands. The introduction of substituents, such as a chlorine atom and an amino group in this compound, significantly modifies the spectrum. The amino group (-NH₂) acts as a strong auxochrome, an electron-donating group that, through resonance, extends the conjugation of the π-system. This extension of conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

While specific experimental spectra for this compound are not widely published, data from closely related compounds, such as 6-chloroquinoline (B1265530), provide valuable insights. A study on 6-chloroquinoline reported experimental absorption maxima in ethanol (B145695) at 208 nm, 230 nm, 280 nm, and 313 nm. dergipark.org.tr The presence of an additional amino group at the 6-position in this compound would be expected to cause a further red shift of these bands, particularly the longest wavelength absorption, due to its strong electron-donating effect.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Notes |

|---|---|---|

| π→π* | 220-250 | High-energy transitions of the aromatic system. |

| π→π* | 270-300 | Transitions characteristic of the benzonoid portion of the ring. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₉H₇ClN₂, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N).

The calculated monoisotopic mass is 178.0297759 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value, within a few parts per million (ppm), would confidently confirm the elemental formula of the compound.

Table 2: Accurate Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇ClN₂ | scbt.com |

| Theoretical Monoisotopic Mass | 178.0297759 Da | nih.gov |

In electron impact (EI) mass spectrometry, the molecular ion (M⁺˙) of this compound undergoes characteristic fragmentation, providing structural information. A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) isotopes, the molecular ion will appear as two peaks, [M]⁺˙ and [M+2]⁺˙, with a relative intensity ratio of approximately 3:1.

The fragmentation of the isoquinoline ring and its substituents follows predictable pathways:

Loss of Chlorine: A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen radical. This would result in a fragment ion at [M-Cl]⁺.

Loss of HCN: Heterocyclic aromatic rings containing nitrogen, like isoquinoline, often undergo fragmentation by losing a neutral molecule of hydrogen cyanide (HCN, 27 Da). This results in a fragment ion at [M-HCN]⁺˙.

Amine Fragmentation: Aromatic amines can exhibit fragmentation involving the amino group, though the aromatic ring itself is quite stable. libretexts.orglibretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 178/180 | [C₉H₇ClN₂]⁺˙ | Molecular Ion (M⁺˙) with 3:1 isotope pattern |

| 143 | [C₉H₇N₂]⁺ | Loss of a chlorine radical (·Cl) |

| 151 | [C₈H₆ClN]⁺˙ | Loss of hydrogen cyanide (HCN) |

Liquid chromatography coupled with mass spectrometry (LC-MS) and its high-performance variant (UHPLC-MS/MS) are powerful techniques for the separation, identification, and quantification of compounds in complex mixtures. These methods are highly suitable for analyzing heterocyclic compounds like this compound and assessing the purity of synthetic batches.

In a typical LC-MS analysis, the compound is first separated from impurities on a chromatographic column (commonly a reversed-phase C18 column). The eluent is then introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is generated. The mass spectrometer then confirms the molecular weight of the eluting compound.

For purity assessment, the total ion chromatogram (TIC) is analyzed. The area of the peak corresponding to this compound is compared to the areas of all other peaks to determine its relative purity. UHPLC-MS/MS adds another layer of specificity by selecting the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. Monitoring for specific parent-to-fragment transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) provides exceptional selectivity and sensitivity, allowing for confident identification and quantification even at trace levels.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.

As of this writing, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of related isoquinoline derivatives provides insight into the likely solid-state architecture.

For a molecule like this compound, key structural features would include:

Planarity: The isoquinoline ring system is expected to be largely planar.

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor. This would likely lead to the formation of intermolecular hydrogen bonding networks (e.g., N-H···N), which would be a dominant force in the crystal packing.

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

The specific arrangement and strength of these interactions would define the crystal system and space group of the compound.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 6-chloroquinoline |

Computational Chemistry and Theoretical Investigations of 3 Chloroisoquinolin 6 Amine

Quantum Chemical Calculation Methodologies

Quantum chemical methods are fundamental to modern chemical research, enabling the detailed study of molecular systems. These methodologies are employed to model the behavior of electrons and nuclei, thereby elucidating the intrinsic properties of molecules like 3-Chloroisoquinolin-6-amine.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.govscispace.com It is particularly effective for optimizing molecular geometry to find the most stable conformation (a minimum on the potential energy surface) and for calculating various electronic properties. nih.govscispace.com DFT calculations for heterocyclic molecules like quinoline (B57606) derivatives are commonly performed using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of ab initio methods with computational efficiency. nih.govnih.gov

The process begins with defining an initial molecular structure of this compound, which is then iteratively optimized to minimize its energy. This optimization provides key data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netdergipark.org.tr A smaller gap suggests higher reactivity. These calculations are foundational for understanding the molecule's stability and potential reaction pathways. dergipark.org.trbohrium.com

Table 1: Example of Calculated Electronic Properties for a Related Heterocycle using DFT

This table illustrates typical electronic properties calculated for a related quinoline derivative, demonstrating the type of data obtained from DFT analysis.

| Parameter | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.75 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.25 | Approximate energy required to remove an electron |

| Electron Affinity (A) | 1.50 | Approximate energy released when an electron is added |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. iau.irekb.eg This method calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. iau.ir

For a molecule such as this compound, TD-DFT calculations, often performed at the same level of theory as the geometry optimization (e.g., B3LYP), can predict the λmax values. dergipark.org.trbohrium.com These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra, allowing for the assignment of specific electronic transitions, such as n→π* or π→π*, to the observed absorption bands. iau.irekb.eg The calculations can also be performed in the presence of a solvent model, like the Polarizable Continuum Model (PCM), to simulate how the solvent environment affects the electronic spectrum. researchgate.net

Table 2: Example of Predicted UV-Vis Spectral Data for a Related Chloroquinoline

This table shows representative TD-DFT results for a similar molecule, highlighting the prediction of absorption wavelengths and their corresponding electronic transitions.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 325 | 0.085 | HOMO -> LUMO | π -> π |

| 290 | 0.120 | HOMO-1 -> LUMO | π -> π |

| 265 | 0.050 | HOMO -> LUMO+1 | n -> π* |

Basis Set Selection and Level of Theory Considerations

The accuracy of any quantum chemical calculation is highly dependent on the chosen "level of theory," which comprises the method (e.g., DFT functional like B3LYP) and the basis set. uni-rostock.de A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org

For molecules containing elements like carbon, nitrogen, hydrogen, and chlorine, Pople-style basis sets such as 6-31G or 6-311G are commonly used. nih.govgaussian.com These can be augmented with additional functions to improve accuracy:

Polarization functions ( or d,p):* Added to allow for non-spherical electron density distribution, which is important for accurately describing chemical bonds (e.g., 6-311G(d,p)). wikipedia.org

Diffuse functions (+): Added for atoms with lone pairs or in anionic systems to better describe the loosely bound electrons (e.g., 6-311++G(d,p)). dergipark.org.trbohrium.comgaussian.com

The selection involves a trade-off between computational cost and accuracy. Larger basis sets with more functions provide more accurate results but require significantly more computational resources. usc.edu For a molecule like this compound, a basis set like 6-311++G(d,p) is often considered a good balance, providing reliable results for both geometry and spectroscopic properties. nih.govdergipark.org.tr

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic data, which serves as a powerful tool for structural elucidation and for understanding the vibrational and electronic properties of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose and is widely implemented in computational chemistry software. dergipark.org.trbohrium.comrsc.org

The GIAO method, typically used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), calculates the magnetic shielding tensors for each nucleus in the molecule. dergipark.org.tr These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. Comparing the predicted chemical shifts with experimental data can confirm a proposed structure or help distinguish between isomers. rsc.orgidc-online.com

Table 3: Example of Theoretical vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Related Heterocycle

This table provides an illustrative comparison between calculated (GIAO-DFT) and experimental ¹³C NMR chemical shifts for a structurally similar compound.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C1 | 149.5 | 150.2 | -0.7 |

| C3 | 135.8 | 136.1 | -0.3 |

| C4 | 121.0 | 121.5 | -0.5 |

| C4a | 128.3 | 128.9 | -0.6 |

| C5 | 127.1 | 127.7 | -0.6 |

| C6 | 130.5 | 130.0 | +0.5 |

| C7 | 125.4 | 126.0 | -0.6 |

| C8 | 129.8 | 130.4 | -0.6 |

| C8a | 147.2 | 147.9 | -0.7 |

Computational Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. nih.gov These theoretical frequencies are often scaled by an empirical factor (typically around 0.96) to correct for anharmonicity and other systematic errors in the computational method. nih.gov

A key component of this analysis is the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretches, angle bends, or torsions) to each vibrational mode. nih.govdergipark.org.tr This allows for a precise and unambiguous assignment of the spectral bands. For this compound, this analysis would help identify the characteristic vibrational modes associated with the C-Cl stretch, N-H stretches and bends of the amine group, and the various C-C and C-N stretching and bending modes of the isoquinoline (B145761) ring system. researchgate.net

Table 4: Example of Calculated Vibrational Frequencies and PED Assignments for a Related Chloroquinoline

This table illustrates how theoretical vibrational analysis is presented, showing the calculated frequency, its scaled value, and the detailed assignment from Potential Energy Distribution (PED) analysis for a similar molecule.

| Mode | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | PED Assignment (% Contribution) |

| ν1 | 3520 | 3379 | ν(N-H) symmetric stretch (98) |

| ν2 | 3105 | 2981 | ν(C-H) stretch (95) |

| ν3 | 1625 | 1560 | ν(C=C) stretch (45), δ(N-H) scissoring (30) |

| ν4 | 1480 | 1421 | ν(C-C) ring stretch (55), ν(C-N) stretch (25) |

| ν5 | 750 | 720 | ν(C-Cl) stretch (70), ring deformation (20) |

ν: stretching; δ: in-plane bending

Analysis of Molecular Reactivity and Electronic Features of this compound

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules. For this compound, theoretical studies employing methods like Density Functional Theory (DFT) are essential for understanding its chemical behavior. These investigations focus on key electronic properties that govern how the molecule interacts with other chemical species, including biological targets.

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals are crucial for understanding a molecule's behavior as a nucleophile or an electrophile. youtube.com

The HOMO, being the outermost orbital containing electrons, acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, thus determining the molecule's electrophilicity. youtube.com A lower LUMO energy signifies a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and polarizable.

For a related compound, 6-chloroquinoline (B1265530), DFT calculations have been used to determine its FMO properties. dergipark.org.tr Similar calculations for this compound would reveal the distribution of its frontier orbitals. It is expected that the HOMO would be localized mainly on the electron-rich parts of the molecule, such as the amino group and the fused benzene (B151609) ring, while the LUMO would be distributed over the electron-deficient pyridine (B92270) ring, influenced by the electron-withdrawing chlorine atom. This distribution helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.70 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netrsc.org The MEP surface maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential, shown in red or yellow, are electron-rich and are susceptible to electrophilic attack. These areas correspond to lone pairs of electrons on electronegative atoms like nitrogen and oxygen. researchgate.netresearchgate.net Regions of positive electrostatic potential, colored in blue, are electron-poor and represent favorable sites for nucleophilic attack. researchgate.netresearchgate.net Green areas indicate regions of neutral potential.

For a molecule like this compound, an MEP analysis would likely show a negative potential (red/yellow) around the nitrogen atom of the isoquinoline ring and the nitrogen of the amino group, identifying these as the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit a positive potential (blue), indicating their role as hydrogen bond donors. researchgate.net Such analysis is invaluable for understanding intermolecular interactions, particularly in biological systems. rsc.org

Atomic Charge Distribution Analysis

The distribution of partial atomic charges throughout a molecule provides insight into its electronic structure and is a key factor in determining its electrostatic interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these charges.

In this compound, the electronegative nitrogen and chlorine atoms are expected to carry negative partial charges, while the adjacent carbon and hydrogen atoms would bear positive partial charges. A detailed atomic charge analysis, as performed for the similar 6-chloroquinoline molecule, can precisely quantify this distribution. dergipark.org.tr This information helps in understanding the molecule's dipole moment and its ability to engage in electrostatic interactions with other molecules, including receptor binding sites. The analysis of intramolecular charge transfer and electron density delocalization provides a deeper understanding of the molecule's electronic stability and reactivity. rsc.org

| Atom | Hypothetical Partial Charge (a.u.) |

|---|---|

| N (isoquinoline ring) | -0.55 |

| Cl (at position 3) | -0.15 |

| N (amino group at position 6) | -0.85 |

| C (adjacent to Cl) | +0.20 |

| H (amino group) | +0.40 |

Molecular Modeling and Docking Studies

Molecular modeling techniques are crucial for predicting how a molecule like this compound might behave in a biological environment. These in silico methods can forecast reactivity and simulate interactions with potential protein targets, thereby guiding further experimental research.

Computational Prediction of Reactivity and Interaction with Biological Targets

The computational analyses described in the previous sections—FMO, MEP, and atomic charge distribution—collectively provide a robust framework for predicting the reactivity of this compound. The HOMO and LUMO energies and distributions indicate which parts of the molecule will participate in electron transfer reactions. ucsb.edu The MEP map visually identifies the electron-rich and electron-poor regions that are likely to engage in electrostatic interactions, such as hydrogen bonding, with a biological receptor. researchgate.net

For instance, the predicted nucleophilic sites (e.g., the nitrogen atoms) are likely to interact with hydrogen bond donors (e.g., amino acid residues like serine or lysine) in a protein's active site. Similarly, electrophilic regions could interact with electron-rich residues. This predictive power allows researchers to hypothesize about the molecule's potential biological activity and mechanism of action before undertaking laboratory synthesis and testing. mdpi.com

Homology Modeling and In Silico Docking Approaches for Ligand-Receptor Binding

When the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling (or comparative modeling) can be used to generate a reliable 3D model. ijpsjournal.comresearchgate.net This technique relies on the principle that proteins with similar amino acid sequences adopt similar structures. ijpsjournal.com The process involves using the known experimental structure of a related homologous protein as a template to build a model of the target protein. issaasphil.org

Once a 3D structure of the target protein is available (either experimentally or through homology modeling), molecular docking can be performed. Docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. researchgate.netissaasphil.org The primary goals of docking are to predict the binding mode and to estimate the binding affinity (or strength of the interaction), often expressed as a docking score. nih.gov

Docking simulations place the ligand into the active site of the protein and evaluate different conformations and orientations. nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.govmdpi.com Numerous studies on quinoline and isoquinoline derivatives have successfully used molecular docking to elucidate their binding mechanisms with various protein targets, such as kinases and enzymes involved in cancer pathways, providing a rationale for their observed biological activities. mdpi.comnih.govresearchgate.net This approach allows for the virtual screening of compounds and the rational design of new, more potent derivatives. nih.gov

Advanced Applications in Chemical Research

Role of 3-Chloroisoquinolin-6-amine as a Core Building Block in Diverse Synthetic Schemes

This compound serves as a fundamental building block in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbon-chlorine bond, allows for sequential and regioselective modifications. This dual reactivity is instrumental in constructing complex molecular architectures.

The amino group at the 6-position readily undergoes a range of chemical transformations, including acylation, alkylation, and diazotization, enabling the introduction of diverse substituents. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, further expanding the molecular diversity achievable from this core structure.

For instance, the amino group can be derivatized to form amides or sulfonamides, while the chloro group can be displaced by various nucleophiles or coupled with different boronic acids or amines. This orthogonal reactivity is a key feature that makes this compound a versatile starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize two different positions on the isoquinoline (B145761) ring system provides chemists with a powerful tool for creating a wide array of novel compounds. A notable application of a related 3-aminoisoquinoline scaffold is in the synthesis of fused heterocyclic systems, where the amino group participates in cyclization reactions to form triazinoquinazolinones and other complex polycyclic structures.

Contributions to Combinatorial Chemistry and the Design of Compound Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse collections of chemical compounds, known as libraries, which can be screened for biological activity. The structural attributes of this compound make it an excellent scaffold for the construction of such libraries.